REACTION_CXSMILES
|
Br[C:2]1[C:11]2[CH2:10][N:9]([CH3:12])[CH2:8][CH2:7][C:6]=2[C:5]([NH2:13])=[C:4]([N+:14]([O-])=O)[CH:3]=1>CO.[Pd]>[CH3:12][N:9]1[CH2:8][CH2:7][C:6]2[C:11](=[CH:2][CH:3]=[C:4]([NH2:14])[C:5]=2[NH2:13])[CH2:10]1
|
Name
|
product
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=2CCN(CC12)C)N)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.3 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was hydrogenated at room temperature
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between CHCl3 and saturated aqueous NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
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Details
|
the aqueous phase was extracted with additional CHCl3
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through a plug of silica gel eluting with 25% EtOH/EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The eluant was concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=CC=C(C(=C2CC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |